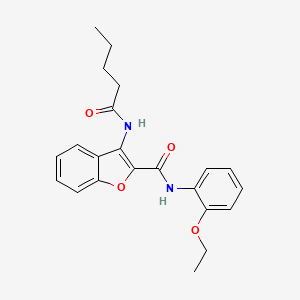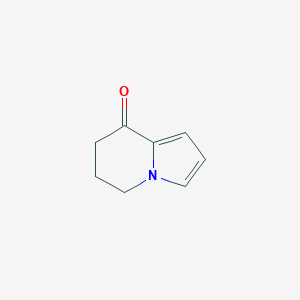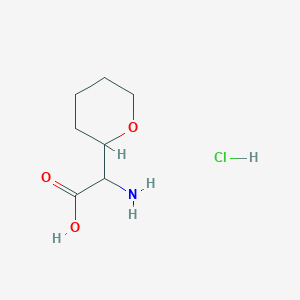![molecular formula C16H19N3OS B3017177 N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide CAS No. 332018-41-4](/img/structure/B3017177.png)
N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of related compounds provides insights into the molecular conformation, hydrogen bonding, and molecular interactions. For instance, in compounds with a similar thioacetamide bridge, the conformation around the methylene C atom and the inclination of the pyrimidine ring to the benzene ring have been characterized, revealing intramolecular hydrogen bonds stabilizing the structure (Subasri et al., 2016).
Vibrational Spectroscopy and Quantum Computational Approach
Vibrational spectroscopy, such as Raman and Fourier Transform Infrared Spectroscopy (FTIR), combined with ab initio calculations, provides vibrational signatures of compounds. This approach helps understand the molecular geometry, intra- and inter-molecular hydrogen bonds, and stereo-electronic interactions that contribute to molecular stability. Such studies also offer insights into the compound's potential inhibitory activity against viruses (Jenepha Mary et al., 2022).
Biological Screening and Molecular Docking
Biological screening of derivatives for antibacterial, antifungal, and anthelmintic activity reveals potential medical applications. Molecular docking studies can show how these compounds bind to target proteins, suggesting their mechanism of action. Compounds have been identified with significant biological activities, and their binding poses have been compared to standards to understand their interactions with target proteins (Khan et al., 2019).
Antiviral Potency Against COVID-19
The synthesis and characterization of novel antiviral molecules related to the given compound, followed by computational studies, can highlight their potential against viruses like SARS-CoV-2. These studies include analysis of molecular structure, hydrogen-bonded interactions, vibrational spectroscopy, and molecular docking to understand their interactions with viral proteins and their pharmacokinetic properties (Mary et al., 2020).
Metabolite Analysis
Studying the metabolites of related compounds in human urine can provide insights into their biotransformation, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Fujimaki et al., 1990).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-5-6-14(7-11(10)2)19-15(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQCZKVCMFSFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3017099.png)
![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)
![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)




![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)

![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)
